2-(2-Methylallyl)aniline
Overview
Description
2-(2-Methylallyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group substituted with a 2-methylallyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)aniline can be achieved through the monoallylation of aniline. One efficient method involves the use of zirconium dioxide supported tungsten oxide as a catalyst. The reaction typically employs allyl alcohol as the allyl source, which results in the formation of water as the only byproduct . The reaction conditions include the use of a 10 wt% tungsten trioxide on zirconium dioxide catalyst, which provides excellent selectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
2-(2-Methylallyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a precursor for bioactive molecules.
Industry: Used in the production of electronic materials and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming intermediates that can further react to produce desired products. The presence of the 2-methylallyl group can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Allyl Aniline: Similar in structure but lacks the methyl group on the allyl moiety.
N-Methyl Aniline: Contains a methyl group on the nitrogen but lacks the allyl group.
N-Phenyl Aniline: Contains a phenyl group instead of an allyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZJKGEVPCMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.